Daclatasvir-d6

Stable Isotope Labeling LC-MS Internal Standard Isotopic Purity

Quantification of Daclatasvir in biological matrices using non-isotopic internal standards introduces matrix effect bias and recovery errors. Daclatasvir-d6 solves this with co-eluting stable isotope-labeled precision. - +6 Da mass shift eliminates isotopic crosstalk; validated in human plasma (10-3001 ng/mL range). - ≥98% purity, deuterium labels on non-exchangeable sites ensure back-exchange resistance. - Recommended for ANDA, method validation, and high-throughput TDM.

Molecular Formula C40H50N8O6
Molecular Weight 744.9 g/mol
Cat. No. B15567006
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaclatasvir-d6
Molecular FormulaC40H50N8O6
Molecular Weight744.9 g/mol
Structural Identifiers
InChIInChI=1S/C40H50N8O6/c1-23(2)33(45-39(51)53-5)37(49)47-19-7-9-31(47)35-41-21-29(43-35)27-15-11-25(12-16-27)26-13-17-28(18-14-26)30-22-42-36(44-30)32-10-8-20-48(32)38(50)34(24(3)4)46-40(52)54-6/h11-18,21-24,31-34H,7-10,19-20H2,1-6H3,(H,41,43)(H,42,44)(H,45,51)(H,46,52)/t31-,32-,33-,34-/m0/s1/i5D3,6D3
InChIKeyFKRSSPOQAMALKA-GXBFPSLASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Daclatasvir-d6: Stable Isotope-Labeled Internal Standard for HCV NS5A Inhibitor Bioanalysis


Daclatasvir-d6 (CAS 1801709-41-0) is a hexa-deuterated analog of the first-in-class HCV NS5A inhibitor daclatasvir (BMS-790052) . This stable isotope-labeled compound serves as the definitive internal standard (IS) for quantitative LC-MS/MS bioanalysis of daclatasvir in biological matrices . Its molecular formula is C₄₀H₄₄D₆N₈O₆, with a molecular weight of 744.91 g/mol . Daclatasvir-d6 incorporates six deuterium atoms at the two terminal methoxy groups of the carbamate moieties, providing a +6 Da mass shift relative to the unlabeled analyte .

Deuterium-labeled (+6 Da) internal standard for LC-MS/MS quantification of Daclatasvir in research matrices
Sufficient mass shift to avoid isotopic crosstalk in routine bioanalytical assays
High isotopic purity specification supports reliable low-level quantification

Why Daclatasvir-d6 Cannot Be Replaced by Alternative Internal Standards in Quantitative HCV Antiviral Bioanalysis


Stable isotope-labeled internal standards (SIL-IS) like Daclatasvir-d6 are chemically identical to the target analyte, ensuring identical chromatographic retention, ionization efficiency, and extraction recovery, thereby correcting for matrix effects and instrument variability. Non-deuterated structural analogs (e.g., sofosbuvir, tadalafil) exhibit different physicochemical properties, leading to differential ion suppression/enhancement and compromised accuracy. However, among deuterated daclatasvir analogs, Daclatasvir-d6 offers specific advantages over its d3, d9, and 13C2,d6 counterparts in terms of isotopic purity, validated method integration, and cost-effectiveness . The following evidence quantifies these distinctions.

Matrix effects Non-isotopic internal standards may not compensate for ion suppression or extraction variability, potentially biasing quantification.
Isotopic crosstalk Internal standards with a mass shift below 3 Da risk spectral overlap with the analyte, compromising accuracy.
Label stability Deuterium labels on exchangeable positions may back-exchange, causing variable mass shift and unreliable quantification.

Daclatasvir-d6: Quantified Differentiation from Competing Deuterated Daclatasvir Analogs


Isotopic Purity ≥99% vs. Daclatasvir-d3 (Typical ~95%)

Daclatasvir-d6 exhibits a minimum isotopic purity of 99% deuterated forms (d₁–d₆) as confirmed by LC-HRMS analysis . This exceeds the typical 95% isotopic purity reported for the d3 analog (Daclatasvir RRSS Isomer-d3) . Higher isotopic purity minimizes the presence of unlabeled or partially labeled species that can interfere with the analyte signal, reducing the lower limit of quantification (LLOQ) and improving assay precision.

Mass shift resolution
Class-level
+6 Da vs. +8 Da (dual-labeled analog)
Provides sufficient separation to prevent isotopic overlap in small-molecule LC-MS/MS.
Minimum +3 Da recommended; additional shift offers no practical resolution advantage.
Stable Isotope Labeling LC-MS Internal Standard Isotopic Purity

Thermal Stability: Only 5-8% Degradation at 60°C vs. Non-Deuterated Daclatasvir

Under thermal stress conditions (60°C), Daclatasvir RSSR Isomer-d6 (a stereoisomer of Daclatasvir-d6) demonstrates only 5-8% degradation . In contrast, non-deuterated daclatasvir undergoes significant degradation under identical thermal stress, forming two major degradation products (DP-1 and DP-2) [1]. The enhanced thermal stability of the deuterated analog reduces the risk of IS degradation during sample preparation and storage, ensuring consistent performance across analytical runs.

Isotopic purity
Reported
≥98% HPLC vs. >95% (Daclatasvir-d16)
Higher purity reduces interference risk near the lower limit of quantification.
Per vendor Certificate of Analysis.
Forced Degradation Stability Indicating Method Deuterium Isotope Effect

Validated Method Performance: Precision and Accuracy in Human Plasma (LLOQ 10 ng/mL)

A fully validated UPLC-MS/MS method employing Daclatasvir-13C2,d6 (which contains the d6 moiety) as internal standard achieved a linear calibration range of 10.004–3001.218 ng/mL for daclatasvir in human plasma, with intra- and inter-day precision (%CV) ≤15% and accuracy (%RE) within ±15% across all quality control levels [1]. This method was successfully applied to a bioequivalence study in 48 subjects. Alternative internal standards like tadalafil (non-deuterated structural analog) required extensive method optimization to mitigate differential matrix effects and ion suppression [2].

Cost efficiency
Class-level
Deuterium-only label lowers cost vs. dual (13C, D) standards
Economical for high-throughput bioanalytical research without compromising method performance.
Estimated 20–50% savings based on market comparison.
Bioanalytical Method Validation LC-MS/MS Pharmacokinetics

Patent-Protected Application: Beagle Dog Plasma Pharmacokinetic Quantification

Chinese Patent CN112285229A specifically discloses a quantitative detection method for daclatasvir in beagle dog plasma that exclusively utilizes Daclatasvir-d6 as the internal standard [1]. The method employs protein precipitation followed by LC-MS/MS analysis with an electrospray ionization source. The patent claims improved sensitivity, precision, accuracy, and reliability compared to prior art methods. The explicit inclusion of Daclatasvir-d6 in a granted patent demonstrates its recognized value and specificity for preclinical pharmacokinetic studies, a designation not afforded to other deuterated analogs in this context.

Label stability
Class-level
Non-exchangeable methoxy-d3 positions
Maintains consistent +6 Da shift throughout sample preparation and analysis.
Resistant to H/D back-exchange in protic solvents and biofluids.
Preclinical Pharmacokinetics Patent Method Bioanalysis

Cost-Effective Choice: Purity ≥95% at Lower Price Point vs. Daclatasvir-13C2,d6

Daclatasvir-d6 is available with a purity specification of ≥95% (HPLC) and isotopic purity ≥99% at a lower cost compared to Daclatasvir-13C2,d6 . While the 13C2,d6 analog provides a +8 Da mass shift (vs. +6 Da for d6), the additional carbon-13 labeling increases synthetic complexity and cost without proportionally improving assay performance for most routine bioanalytical applications. For the majority of LC-MS/MS methods, the +6 Da mass shift provided by Daclatasvir-d6 is sufficient to avoid isotopic overlap with the analyte, making it the more economical choice.

Procurement Cost-Benefit Analysis Internal Standard Selection

Daclatasvir-d6: Primary Application Scenarios for Scientific and Industrial Users


Regulated Bioequivalence and Clinical Pharmacokinetic Studies

Daclatasvir-d6 is the internal standard of choice for validated LC-MS/MS methods in human plasma pharmacokinetic and bioequivalence studies of daclatasvir-containing formulations. The method validated by Amarnath et al. (2021) achieved a linear range of 10.004–3001.218 ng/mL with precision and accuracy within FDA/EMA acceptance criteria, enabling successful application in a 48-subject bioequivalence trial [1]. Its use ensures regulatory compliance and reduces method development timelines.

Preclinical Pharmacokinetic and Toxicokinetic Studies in Animal Models

As specified in Chinese Patent CN112285229A, Daclatasvir-d6 is the designated internal standard for quantifying daclatasvir in beagle dog plasma [2]. This method utilizes a simple protein precipitation workflow coupled with LC-MS/MS, providing high sensitivity and reproducibility suitable for high-throughput preclinical PK/TK sample analysis. The patent-protected method offers a defensible, validated approach for animal studies.

Therapeutic Drug Monitoring (TDM) in Clinical Laboratories

For clinical laboratories performing therapeutic drug monitoring of daclatasvir in patient plasma, Daclatasvir-d6 provides the required analytical specificity and accuracy. Its chemical identity to the analyte ensures consistent recovery and ionization, while the +6 Da mass shift eliminates cross-talk in MS detection . The compound's high isotopic purity (≥99%) minimizes interference from unlabeled species, enabling precise quantification at therapeutic concentrations.

Stability-Indicating Method Development and Forced Degradation Studies

The enhanced thermal stability of deuterated daclatasvir analogs (only 5-8% degradation at 60°C) makes Daclatasvir-d6 a robust internal standard for stability-indicating methods . In forced degradation studies of daclatasvir drug substance or product, Daclatasvir-d6 remains stable under thermal stress conditions, ensuring accurate normalization of analyte degradation and facilitating identification of degradation products.

Application
Selection Property
Validation Focus
Plasma Daclatasvir quantification in research PK studies
Matrix-effect compensating ISTD with stable mass shift
Precision, accuracy, and selectivity endpoint review
High-throughput PK bioanalysis research
Cost-effective high-purity deuterated internal standard
Batch-to-batch consistency and method reproducibility
Bioanalytical method validation documentation
Fully characterized deuterated reference standard
Accuracy, linearity, and matrix effect endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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